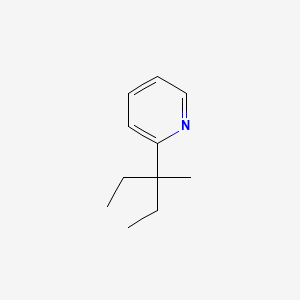

2-(1-Ethyl-1-methylpropyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

85895-81-4 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-(3-methylpentan-3-yl)pyridine |

InChI |

InChI=1S/C11H17N/c1-4-11(3,5-2)10-8-6-7-9-12-10/h6-9H,4-5H2,1-3H3 |

InChI Key |

LZBIYSQACJTTQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Ethyl 1 Methylpropyl Pyridine and Analogues

Direct Alkylation Approaches to Pyridine (B92270) Ring Systems

Direct alkylation methods offer a straightforward approach to functionalizing the pyridine ring. These methods typically involve the reaction of pyridine or its derivatives with alkylating agents.

Alkylation of Pyridine with Alkyl Halides

Pyridine can react with alkyl halides to form N-alkylpyridinium salts through the nucleophilic attack of the nitrogen atom's lone pair on the electrophilic carbon of the alkyl halide. quimicaorganica.org This reaction is generally effective with primary and secondary alkyl halides. quimicaorganica.org However, this method is not ideal for creating C-alkylated pyridines directly and often requires subsequent steps. For instance, ether-free alkylmagnesium halides and alkyllithium compounds react with pyridine to yield 2-alkylpyridines. rsc.org When these reactions are conducted in the presence of the free metal, 4-alkylpyridines can also be formed. rsc.org

Historically, direct alkylation of pyridines has been challenging due to issues with regioselectivity and overalkylation. nih.gov To address this, methods involving pre-functionalized materials are often employed. nih.gov For example, a blocking group derived from maleic acid can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov

Reactions of Pyridine with Alkenes via Catalytic Methods

Catalytic methods involving the reaction of pyridines with alkenes provide an atom-economical route to alkylated pyridines. researchgate.net Nickel/Lewis acid cooperative catalysis, for example, enables the direct C-4-selective addition of pyridine across alkenes and alkynes, producing linear 4-alkylpyridines. acs.org In some cases, branched 4-alkylpyridines are formed, particularly with styrene. acs.org

Rare-earth metal complexes, specifically those ligated with imidazolin-2-iminato, have also been shown to be highly active catalysts for the ortho-C-H alkylation of 2-alkylpyridines with alkenes. researchgate.net This method is compatible with a wide range of both pyridine and olefin substrates, offering a versatile route to various alkylated pyridine derivatives. researchgate.netorganic-chemistry.org

Advanced Pyridine Ring Construction and Functionalization

More advanced strategies for synthesizing substituted pyridines involve either constructing the pyridine ring with the desired substituents already in place or employing more sophisticated functionalization techniques on a pre-existing pyridine ring.

Acetylene (B1199291) Co-cyclotrimerization for Pyridine Ligand Synthesis

The co-cyclotrimerization of acetylenes with nitriles is a powerful method for constructing polysubstituted pyridines. This reaction is often catalyzed by transition metal complexes, such as those of cobalt. A theoretical study using ab initio and density functional theory (DFT) has elucidated the mechanism of CpCoL2-catalyzed acetylene cyclotrimerization. acs.org This process involves the stepwise substitution of ligands on the cobalt catalyst with acetylene molecules, leading to the formation of a metallacycle intermediate that ultimately collapses to form the aromatic pyridine ring. acs.org Iron(II) bis(imino)pyridine complexes, when activated, can also catalyze the cyclotrimerization of acetylene to form benzene (B151609), suggesting their potential for pyridine synthesis from alkynes and nitriles. researchgate.netacs.org Another approach involves the synthesis of pyridines directly from acetylene and ammonia (B1221849) using polyfunctional catalysts containing metal oxides and fluorides. geniusjournals.org

Addition of Grignard Reagents to Pyridine N-Oxides for 2-Substitution

A highly effective and regiospecific method for introducing substituents at the 2-position of the pyridine ring involves the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.orgacs.orgsemanticscholar.org This reaction proceeds by the addition of the Grignard reagent to the pyridine N-oxide, followed by treatment with a reagent like acetic anhydride (B1165640) at elevated temperatures. organic-chemistry.orgacs.org This sequence affords 2-substituted pyridines in good to high yields. organic-chemistry.orgacs.org An advantage of this method is its high regioselectivity for the 2-position, avoiding the formation of isomeric mixtures that can occur with other methods. organic-chemistry.orgacs.org

The reaction is believed to proceed through a 2,4-dienal oxime intermediate. organic-chemistry.orgacs.org By modifying the second step, for instance by using DMF instead of acetic anhydride, it is possible to isolate the 2-substituted pyridine N-oxide, which can then undergo a second Grignard addition to produce 2,6-disubstituted pyridines. organic-chemistry.orgacs.org This method is versatile, accommodating a range of alkyl, aryl, and alkynyl Grignard reagents. organic-chemistry.org Another variation involves the substitution of a nitro group on a pyridine N-oxide with aryl or alkenyl groups from Grignard reagents, providing a clean synthesis of 2-substituted pyridine N-oxides. acs.org

| Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

| Pyridine N-oxide | Phenylmagnesium bromide | 2-Phenylpyridine | 37-86 | organic-chemistry.org |

| Pyridine N-oxide | Various Grignard reagents | 2-Substituted pyridines | Good to high | acs.org |

| Pyridine N-oxide | i-PrMgCl, then electrophile | 2-Substituted pyridine N-oxides | - | semanticscholar.org |

| 2-Nitropyridine N-oxide | Aryl/Alkenyl Grignard reagents | 2-Aryl/Alkenylpyridine N-oxides | Modest to high | acs.org |

Copper-Catalyzed Alkylation of N-Heterocycles

Copper-catalyzed reactions have emerged as a powerful tool for the functionalization of N-heterocyles. beilstein-journals.org These methods are often advantageous due to the low cost and low toxicity of copper catalysts. acs.org One approach involves the copper-catalyzed alkylation of terminal alkynes with non-activated alkyl triflates, facilitated by N-heterocyclic carbene (NHC) ligands. rsc.orgresearchgate.net This reaction proceeds under mild conditions and is believed to involve a copper acetylide as the active species. rsc.org

Another notable method is the decarboxylative C-H alkylation of heteroarene N-oxides using visible light and a copper catalyst. acs.org This process utilizes hypervalent iodine(III) carboxylates as the alkylating agent and proceeds at room temperature in the presence of air, demonstrating high site-selectivity. acs.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| (NHC)-Cu | Terminal alkyne, Alkyl triflate | Alkylated alkyne | Mild conditions, C(sp)–C(sp3) bond formation | rsc.org |

| Visible light/Copper | Heteroarene N-oxide, Carboxylic acid (via hypervalent iodine) | C2-alkylated heteroarene | Room temperature, high site-selectivity | acs.org |

| Copper | N-heterocycle, Organometallic reagent | Alkylated N-heterocycle | Asymmetric synthesis, C-C bond formation | beilstein-journals.org |

Reductive Silylation and Alkylation of Pyridines

The functionalization of pyridines can be achieved through a sequence of reduction to a more reactive intermediate, followed by alkylation. One such strategy involves the initial reduction of the pyridine ring to form a silylated dihydropyridine (B1217469). This intermediate, being more nucleophilic than the starting aromatic pyridine, can then react with electrophiles like aldehydes to introduce an alkyl group.

Regioselective C2-H Alkylation via Titanacyclopropanes

A highly effective and regioselective method for introducing complex alkyl groups at the C2 position of pyridines involves the reaction of pyridine N-oxides with titanacyclopropanes, also known as Kulinkovich reagents. nih.govrsc.org This method demonstrates excellent chemo- and regioselectivity, addressing common challenges in pyridine functionalization. nih.govrsc.org

The reaction is typically performed by generating the titanacyclopropane in situ from an olefin and a titanium(IV) isopropoxide/ethylmagnesium bromide system. This reagent then reacts preferentially with a pyridine N-oxide. nih.gov A key advantage of this method is its "double regioselectivity": the alkylation occurs selectively at the C2 position of the pyridine ring (over C6, even in 3-substituted pyridines) and at the less sterically hindered carbon of an unsymmetrical titanacyclopropane. rsc.org

Mechanistic studies suggest the reaction proceeds through a six-membered titanacycle intermediate, a departure from the five-membered intermediates proposed in related reactions. nih.govrsc.org After the initial pyridylation, the remaining C-Ti bond in the intermediate can be quenched with various electrophiles, allowing for further functionalization. nih.govrsc.org The final step involves the removal of the N-oxide, typically with a reducing agent, to yield the 2-alkylpyridine. The versatility of this method is highlighted by its tolerance of various functional groups and its successful application in the late-stage functionalization of complex drug molecules. rsc.orgrsc.org

| Pyridine N-oxide Substrate | Olefin | Electrophile | Yield |

| Pyridine N-oxide | 1-Octene | H₂O | 85% |

| 3-Methylpyridine N-oxide | Styrene | H₂O | 95% |

| 3-Chloropyridine N-oxide | 1-Hexene | H₂O | 94% |

| Ethyl Nicotinate N-oxide | 1-Hexene | H₂O | 75% |

| 3,5-Dimethylpyridine N-oxide | Cyclohexene | H₂O | 82% |

| This table presents selected examples of the C2-H alkylation of various pyridine N-oxides using titanacyclopropanes, showcasing the method's broad substrate scope. Data sourced from nih.govrsc.org. |

B-Alkyl Suzuki Cross-Coupling for Functionalized 2-Alkylpyridines

The B-Alkyl Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C(sp²)-C(sp³) bonds, enabling the synthesis of 2-alkylpyridines from suitable precursors. thieme-connect.de This reaction typically involves the palladium-catalyzed coupling of a 2-halopyridine with an alkylboron reagent. researchgate.net

A significant advancement in this area is the use of air-stable potassium alkyltrifluoroborates as the alkylating agent. These crystalline solids are easier to handle than many other organoboron reagents like B-alkyl-9-borabicyclo[3.3.1]nonane (B-alkyl-9-BBN), which can be sensitive and difficult to isolate. researchgate.net The reaction generally proceeds in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like cesium carbonate, in a mixed solvent system like THF/water.

The reaction scope is broad, allowing for the coupling of various 2-halopyridines with primary and some secondary alkyltrifluoroborates. This methodology provides a direct and functional-group-tolerant route to a wide array of 2-alkylpyridine derivatives. thieme-connect.de

| 2-Halopyridine | Alkylboron Reagent | Catalyst / Base | Yield |

| 2-Bromopyridine | Potassium n-butyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Good |

| 2-Chloropyridine | Potassium isobutyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Moderate |

| 2-Bromo-4-methylpyridine | Potassium cyclopropyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Good |

| Methyl 6-bromopicolinate | Potassium n-hexyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Good |

| This table illustrates representative B-Alkyl Suzuki-Miyaura couplings for the synthesis of 2-alkylpyridines. Yields are qualitative based on general findings in the literature. Data concept from thieme-connect.de. |

Formal [4+2] Cycloaddition Reactions in Pyridine Synthesis

Instead of modifying a pre-existing pyridine, the ring itself can be constructed using formal [4+2] cycloaddition reactions. These methods combine a four-atom component (a 1-azadiene derivative) with a two-atom component (an alkyne) to build the pyridine skeleton. This approach is powerful for creating highly substituted pyridines with excellent control over the substitution pattern.

Two main pathways exist for this transformation:

Hetero-Diels-Alder (hDA) Reaction: This is a thermal, pericyclic reaction where a 1-azadiene reacts with an alkyne. The reaction proceeds through a concerted mechanism to form a dihydropyridine intermediate, which then aromatizes to the pyridine product.

Transition Metal-Catalyzed [4+2] Cycloaddition: This pathway offers an alternative to the often high temperatures required for thermal hDA reactions. For instance, a ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides (as 1-azadiene precursors) and alkynes provides a mild and efficient route to polysubstituted pyridines. This process is noted for its high regioselectivity, which is governed by steric and electronic factors during the alkyne insertion into the ruthenacycle intermediate.

These cycloaddition strategies offer a convergent and flexible approach to complex pyridine derivatives that might be difficult to access through functionalization of the parent heterocycle.

Synthesis of Related Alkyl-Substituted Imidazole (B134444) and Isoquinoline (B145761) Derivatives

Methodologies for preparing alkyl-substituted pyridines often have parallels in the synthesis of other nitrogen-containing heterocycles like imidazoles and isoquinolines.

Imidazole Synthesis: Alkyl-substituted imidazoles can be synthesized through various routes. Multi-component reactions are particularly efficient, such as the condensation of diketones, aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297). For example, 1,2-diketones can react with urotropine and ammonium acetate under solventless microwave-assisted conditions to yield 4,5-disubstituted imidazoles. Another modern approach involves a copper-catalyzed domino reaction of N-alkyl enamines with (diacetoxyiodo)benzene (B116549) and TMSN₃, which proceeds via azidation and intramolecular C-H amination to form highly substituted imidazoles.

Isoquinoline Synthesis: A versatile method for constructing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. youtube.com This reaction forms an eneamido anion intermediate that can be trapped in situ with various electrophiles (e.g., alkyl halides) to install substituents at the C4 position, affording a diverse array of polysubstituted isoquinolines. youtube.com Another powerful strategy is the sequential palladium-catalyzed α-arylation of ketones, followed by cyclization. This approach allows for the convergent synthesis of isoquinolines and their N-oxides from readily available ketones and aryl halides, tolerating a wide range of functional groups. More recent methods include the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and the copper-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile.

| Heterocycle | Key Reagents | Method |

| Imidazole | 1,2-Diketone, Urotropine, NH₄OAc | Microwave-assisted condensation |

| Imidazole | N-Alkyl enamine, (Diacetoxyiodo)benzene, TMSN₃ | Copper-catalyzed domino reaction |

| Isoquinoline | Lithiated o-tolualdehyde imine, Nitrile, Alkyl halide | Condensation and electrophilic trap youtube.com |

| Isoquinoline | Ketone, Aryl halide, NH₄Cl | Palladium-catalyzed α-arylation and cyclization |

| Isoquinoline | 2-Alkynyl benzyl azide | Silver-catalyzed cyclization |

| This table summarizes modern synthetic strategies for preparing related alkyl-substituted imidazole and isoquinoline derivatives. |

Reaction Mechanisms and Kinetics in 2 1 Ethyl 1 Methylpropyl Pyridine Chemistry

Mechanistic Investigations of Substitution Reactions

Substitution reactions on the pyridine (B92270) ring can proceed through various mechanisms, primarily dictated by the nature of the attacking reagent (nucleophile or electrophile) and the substitution pattern of the pyridine itself. For 2-alkylpyridines like 2-(1-ethyl-1-methylpropyl)pyridine, nucleophilic aromatic substitution (SNAr) and reactions involving organometallic reagents are of particular interest.

While specific mechanistic studies on this compound are not extensively documented in the literature, the general principles of nucleophilic substitution on the pyridine ring provide a framework for understanding its reactivity. Nucleophilic attack is favored at the α (2- and 6-) and γ (4-) positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the resulting anionic intermediate (a Meisenheimer-like complex).

However, the voluminous 2-(1-ethyl-1-methylpropyl) group (also known as the tert-amyl group) introduces significant steric hindrance at the 2-position. This steric bulk can be expected to disfavor direct nucleophilic attack at this position. Consequently, nucleophilic substitutions are more likely to occur at the 6- or 4-positions, should a suitable leaving group be present.

Mechanistic insights into the substitution of pyridine can be complex, sometimes involving addition-elimination pathways. For instance, in reactions with certain nucleophiles, an intermediate adduct may form, followed by the elimination of a leaving group researchgate.net. The stability of such intermediates and the transition states leading to them are critically influenced by both steric and electronic factors.

Catalytic Hydroamination Reactions Involving Pyridine Moieties

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. Pyridine derivatives can play a crucial role in such reactions, either as directing groups on the substrate or as ligands on the metal catalyst. While direct use of this compound in a specific catalytic hydroamination reaction is not prominently reported, the behavior of other pyridine-ligated catalysts offers valuable insights into the potential elementary steps and catalytic cycles.

In transition metal-catalyzed hydroamination, a common catalytic cycle involves several key elementary steps. For a hypothetical catalyst system involving a metal center (M) and a pyridine-based ligand like this compound, the cycle might proceed as follows:

Ligand Association/Dissociation: The pyridine ligand coordinates to the metal center. The steric bulk of the 2-(1-ethyl-1-methylpropyl) group would influence the lability and coordination geometry of the resulting complex.

Oxidative Addition: The amine substrate undergoes oxidative addition of the N-H bond to the metal center, forming a metal-amido-hydrido species.

Alkene/Alkyne Coordination: The unsaturated substrate coordinates to the metal complex.

Migratory Insertion: The coordinated alkene/alkyne inserts into either the metal-amido or metal-hydrido bond. The regioselectivity of this step is often a critical determinant of the final product.

Reductive Elimination: The final aminated product is released from the metal center, regenerating the active catalyst.

A study on a palladium complex with a pyridine-containing ligand demonstrated that the pyridine wingtip can act as a proton shuttle, facilitating proton transfer steps within the catalytic cycle acs.org. This highlights the functional role that the pyridine moiety can play beyond simply being a spectator ligand.

The following table illustrates a generalized catalytic cycle for hydroamination:

| Step | Description | Key Intermediates |

| I | Catalyst Activation | Active catalyst species |

| II | Amine Coordination & N-H Activation | Metal-amido-hydrido complex |

| III | Olefin Coordination | Metal-amido-hydrido-olefin complex |

| IV | Migratory Insertion | Metal-alkyl-amido complex |

| V | Reductive Elimination & Product Release | Product and regenerated catalyst |

The rate-determining step in a catalytic cycle can vary depending on the specific catalyst, substrates, and reaction conditions. In rhodium-catalyzed hydrogenation of enamines, a reaction related to hydroamination, DFT calculations have shown that the rate-determining step can shift from migratory insertion to reductive elimination depending on the substrate rsc.org.

For a catalytic system employing a bulky ligand like this compound, it is plausible that steps involving significant steric reorganization, such as ligand association/dissociation or reductive elimination, could be rate-limiting. Kinetic simulations of a rhodium-catalyzed pyridine synthesis, which shares some mechanistic features with catalytic amination, implicated a slow reductive elimination step with a rate constant on the order of 8 h⁻¹ nih.gov.

A kinetic study on a related system might reveal a rate law of the form:

Rate = k [Catalyst]a [Amine]b [Alkene]c

The orders of reaction (a, b, c) would provide crucial information about the composition of the transition state in the rate-determining step. For instance, a first-order dependence on the alkene concentration would suggest its involvement in the rate-determining step.

Role of Steric and Electronic Effects on Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between the electronic properties of the pyridine ring and the steric demands of the bulky alkyl substituent.

Steric Effects: The 2-(1-ethyl-1-methylpropyl) group is sterically demanding. This has several significant consequences:

Shielding of the Nitrogen Lone Pair: The bulky group hinders the approach of electrophiles and Lewis acids to the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to less substituted pyridines.

Hindrance to Attack at the 2-Position: Direct substitution or reaction at the carbon atom bearing the bulky group is sterically disfavored.

Influence on Coordination Chemistry: When used as a ligand in a metal complex, the steric bulk will dictate the coordination number and geometry around the metal center. This can be exploited to create specific catalytic pockets and influence the selectivity of reactions.

The following table summarizes the expected influence of these effects on various reaction types:

| Reaction Type | Electronic Effect of Pyridine Ring | Steric Effect of 2-(1-Ethyl-1-methylpropyl) Group | Predicted Outcome for this compound |

| Protonation (Basicity) | Nitrogen lone pair available | Hinders approach to nitrogen | Lower basicity compared to pyridine |

| N-Alkylation | Nitrogen is nucleophilic | Hinders approach of alkylating agent | Slower reaction rate compared to less hindered pyridines |

| Nucleophilic Aromatic Substitution | Activates ring to attack | Hinders attack at C2 and C6 | Attack favored at C4 if a leaving group is present |

| Electrophilic Aromatic Substitution | Deactivates ring to attack | Directs to positions relative to the alkyl group (ortho/para) but overall deactivation by the ring nitrogen is dominant | Reaction is difficult; substitution likely at C3 or C5 under harsh conditions |

| Ligand in Catalysis | Coordinates to metal center | Influences coordination sphere and catalyst stability/activity | Can create a specific steric environment to control selectivity |

Environmental Fate and Degradation of 2 1 Ethyl 1 Methylpropyl Pyridine Analogues

Biodegradation Pathways and Mechanisms (e.g., Hydroxylation, Ring Cleavage, Carbonylation, Carboxylation)

The microbial breakdown of pyridine (B92270) and its derivatives is a key process in their environmental degradation. tandfonline.comasm.org Bacteria, in particular, have evolved diverse enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. tandfonline.comnih.gov The initial steps of these pathways often involve the introduction of functional groups onto the pyridine ring, which destabilizes its aromatic structure and facilitates subsequent cleavage.

Hydroxylation: Hydroxylation, the addition of a hydroxyl (-OH) group, is a common initial step in the aerobic biodegradation of many pyridine derivatives. tandfonline.comnih.gov This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.gov For many pyridines, this initial hydroxylation is unusual because the incorporated oxygen atom is derived from water rather than molecular oxygen. tandfonline.com The position of hydroxylation is crucial and depends on the specific enzymes of the degrading microorganism. For instance, pyridine N-oxides can be formed through oxidation at the nitrogen atom, making the ring more susceptible to further reactions. wikipedia.orgyoutube.com In some cases, direct hydroxylation at a carbon position, such as C3, can be achieved, although this is chemically challenging. thieme-connect.comnih.govacs.org

Ring Cleavage: Following hydroxylation, the pyridine ring becomes susceptible to cleavage. asm.orgresearchgate.net Several distinct ring fission pathways have been identified in bacteria. asm.org

Maleamate (B1239421) Pathway: In many Gram-negative bacteria, hydroxylated pyridine derivatives often converge to 2,5-dihydroxypyridine (B106003). The ring of this intermediate is then cleaved to form fumaric acid via the maleamate pathway. researchgate.net

2,3,6-Trihydroxypyridine (B1195510) (2,3,6-THP) Pathway: In Gram-positive bacteria, a different pathway involves the conversion of pyridine derivatives to 2,3,6-THP, which is then cleaved to yield α-ketoglutarate. researchgate.net

Direct Ring Cleavage: Some bacteria, like Arthrobacter sp. strain 68b, can degrade unsubstituted pyridine through a direct ring cleavage mechanism without prior hydroxylation. This involves a two-component flavin-dependent monooxygenase system that opens the ring to form (Z)-N-(4-oxobut-1-enyl)formamide, which is further metabolized to succinic acid. asm.orgresearchgate.net

Carbonylation and Carboxylation: While hydroxylation is a primary mechanism, other functionalizations like carboxylation (addition of a carboxyl group) can also occur, particularly with pyridinecarboxylic acids, which show high rates of transformation. nih.gov The metabolism of these compounds often involves decarboxylation or further oxidation. The direct carbonylation of the pyridine ring itself as an initial degradation step is less commonly reported compared to hydroxylation.

Identification of Transformation Products and Intermediates

The degradation of pyridine analogues leads to a variety of transformation products and intermediates, the nature of which depends on the specific degradation pathway. nih.gov

For simple alkylpyridines, such as 2-methylpyridine (B31789) and 2-ethylpyridine, degradation by Arthrobacter species has been studied. nih.gov The degradation of 2-methylpyridine by one such species was associated with the overproduction of riboflavin. nih.gov When degrading 2-hydroxypyridine (B17775), the same organism produced a soluble blue pigment, likely related to diazadiphenoquinones, which are known products of 2-hydroxypyridine metabolism by other Arthrobacter species. nih.gov

Key intermediates in established pyridine degradation pathways include:

Hydroxypyridines: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine (B47283) are common early-stage metabolites. researchgate.netcdc.gov

Dihydroxypyridines: 2,5-dihydroxypyridine is a central intermediate in the maleamate pathway. researchgate.net

Trihydroxypyridines: 2,3,6-trihydroxypyridine is the key intermediate before ring cleavage in the pathway leading to α-ketoglutarate. researchgate.net

Ring-Cleavage Products: Following ring fission, linear molecules such as fumaric acid, succinic acid, and α-ketoglutarate are formed, which can then enter central metabolic cycles. asm.orgresearchgate.net

The table below summarizes common intermediates and final products from the degradation of pyridine analogues.

| Initial Compound Type | Key Intermediates | Major End Products | Relevant Pathway |

| Pyridine / Alkylpyridines | Hydroxypyridines, Dihydroxypyridines | Fumaric acid, Succinic acid, α-ketoglutarate | Maleamate pathway, 2,3,6-THP pathway, Direct cleavage |

| 2-Hydroxypyridine | 2,5-Dihydroxypyridine | Fumaric acid, Diazadiphenoquinones (pigment) | Maleamate pathway |

| Nicotinic Acid | 6-Hydroxynicotinic acid | Fumaric acid | Maleamate pathway |

This table presents generalized pathways for pyridine analogues. Specific intermediates for 2-(1-ethyl-1-methylpropyl)pyridine have not been documented.

Factors Influencing Environmental Persistence and Mobility (e.g., Soil Metabolism)

The persistence and mobility of pyridine compounds in the environment are governed by their chemical properties and various environmental factors. tandfonline.comvt.edu

Environmental Persistence: Pyridine-based herbicides, which are structural analogues, can be highly persistent in the environment. compostingcouncil.orgvt.edu Herbicides like aminopyralid (B1667105), clopyralid, and picloram (B1677784) can remain active for months or even years, particularly in compost or dry conditions where microbial activity is limited. vt.educompostingcouncil.orgepa.gov

Microbial Activity: The primary factor driving the degradation of pyridine herbicides in soil is aerobic microbial action. vt.edugrdc.com.au Conditions that favor microbial growth, such as adequate moisture, warm temperatures, and oxygen, will accelerate breakdown. Conversely, degradation is slow in anaerobic environments like compacted manure piles. vt.edu

Chemical Structure: The persistence of pyridine derivatives is highly dependent on their substitution. For example, fluroxypyr (B1673483) and triclopyr (B129103) are noted to be less persistent than aminopyralid and picloram. vt.edu The bulky, branched alkyl group of this compound may influence its persistence, potentially making it more resistant to rapid microbial degradation compared to simpler alkylpyridines.

Photochemical Transformation: Abiotic processes like photochemical transformations can also contribute to the degradation of pyridines in the environment. tandfonline.com

Mobility and Soil Metabolism: The movement of pyridine compounds through soil is influenced by soil properties and the chemical's affinity for soil particles. cornell.eduresearchgate.net

Soil Texture and Organic Matter: Soils with high clay and organic matter content have a greater capacity to adsorb herbicides, which can reduce their mobility and availability for plant uptake or leaching. cornell.edu These adsorbed compounds may be less accessible to microbes, potentially increasing their persistence. researchgate.net

Soil pH: Soil pH can affect the charge and, therefore, the adsorption of some pyridine herbicides, influencing their availability and mobility. cornell.eduresearchgate.net

Leaching: Pyridine compounds can be mobile in soil and may move with water flow, potentially contaminating groundwater. vt.edu However, strong adsorption to soil particles can limit this movement. researchgate.net Herbicide residues can be released back into the soil solution as organic matter (like treated stubble) decomposes. grdc.com.au

The table below outlines key factors affecting the environmental fate of pyridine analogues.

| Factor | Influence on Persistence | Influence on Mobility | Notes |

| Microbial Activity | Decreases persistence through biodegradation. | Indirectly affects mobility by degrading the compound. | Primary degradation pathway in soil. vt.edugrdc.com.au |

| Soil Moisture | Optimal moisture increases microbial activity, decreasing persistence. | High moisture can increase leaching and mobility. | Dry conditions can significantly slow degradation. vt.eduagric.wa.gov.au |

| Temperature | Higher temperatures (within limits) increase microbial activity, decreasing persistence. | Minor direct effect. | Degradation is slow in cold winter months. grdc.com.au |

| Oxygen Availability | Aerobic conditions are required for many microbial degradation pathways. Anaerobic conditions increase persistence. | No direct effect. | Degradation is very slow in anaerobic compost/manure piles. vt.edu |

| Soil Organic Matter | Can increase persistence by adsorbing the compound, making it less available for degradation. | Decreases mobility due to adsorption. | Humus has a high capacity to adsorb herbicides. cornell.edu |

| Clay Content | Can increase persistence through adsorption. | Decreases mobility due to adsorption. | Clay particles are negatively charged and bind herbicides. cornell.edu |

| Soil pH | Can affect adsorption and availability of certain pyridine derivatives. | Can affect the chemical form and its interaction with soil particles. | Important for triazine herbicides; effect varies for pyridines. cornell.edu |

Advanced Applications in Research and Development

Role as Chemical Intermediates in Advanced Synthesis

Substituted pyridines are critical building blocks in organic synthesis, serving as precursors to more complex molecular architectures. ontosight.aijubilantingrevia.com The compound 2-(1-Ethyl-1-methylpropyl)pyridine, featuring a bulky tertiary alkyl group, is a valuable intermediate, particularly for creating molecules where controlled steric hindrance is a design element. ontosight.ai

The synthesis of 2-alkylpyridines can be achieved through several established methods. ontosight.ai These synthetic routes are fundamental for accessing intermediates like this compound. A common approach is the direct alkylation of pyridine (B92270), though this can sometimes lead to mixtures of products. ontosight.aiontosight.ai More refined methods provide greater control and regioselectivity. For instance, the reaction of pyridine N-oxides with Grignard reagents followed by treatment with specific reagents can afford 2-substituted pyridines in good yields. Another powerful technique involves the nickel/Lewis acid-catalyzed addition of pyridines across alkenes and alkynes, allowing for the direct and selective formation of 4-alkylpyridines.

Once synthesized, these intermediates become starting points for constructing elaborate molecules. lumenlearning.comyoutube.com The pyridine ring is a frequent motif in biologically active compounds, and the nature of the substituent at the 2-position can significantly influence the molecule's interaction with biological targets. ontosight.aiglobalresearchonline.net The process of building these complex structures from simpler, commercially available precursors is known as total synthesis. lumenlearning.com In this context, a pre-functionalized pyridine like this compound serves as a key fragment in a convergent synthesis, where different pieces of the final molecule are prepared separately before being joined together. lumenlearning.comnih.gov This strategy is employed in the development of new pharmaceuticals and agrochemicals. ontosight.aijubilantingrevia.comontosight.ai

| Method | Description | Key Reagents/Catalysts | Typical Application |

|---|---|---|---|

| Direct Alkylation | Introduction of an alkyl group onto the pyridine ring using an alkylating agent. ontosight.aiontosight.ai | Alkyl halides, Alkyl sulfonates | General synthesis of alkylpyridines. |

| From Pyridine N-Oxides | Reaction of pyridine N-oxides with organometallic reagents to achieve regioselective substitution at the 2-position. | Grignard reagents, Acetic anhydride (B1165640) | Controlled synthesis of 2-substituted pyridines. |

| From Acetaldehyde (B116499) | Reaction of acetaldehyde with ammonium (B1175870) salts under elevated temperature and pressure. google.com | Ammonium acetate (B1210297), Ammonium fluoride | Industrial preparation of specific pyridines like 2-methyl-5-ethyl pyridine. google.com |

| From 2-Methyl-Pyridine | Gas-phase reaction of 2-methyl-pyridine with methanol (B129727) over a catalyst. google.com | Methanol, Silicon dioxide catalyst | Specific synthesis of 2-ethyl-pyridine. google.com |

Ligand Design in Coordination Chemistry

Pyridine and its derivatives are widely used as ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the nitrogen atom. nih.govnih.gov The compound this compound is of particular interest in ligand design due to the significant steric bulk imparted by the 1-ethyl-1-methylpropyl group positioned adjacent to the coordinating nitrogen atom.

This steric hindrance is a critical design feature that profoundly influences the properties of the resulting metal complex. The size and shape of the ligand dictate the coordination geometry, limiting the number of ligands that can bind to a metal center and influencing the bond angles of the final complex. For sterically demanding ligands like this compound, the bulky group can create a "coordination pocket" around the metal ion. This pocket can control access to the metal center, which is a key principle in designing selective catalysts. By sterically blocking certain reaction pathways, a catalyst can be made to favor the formation of a specific product isomer.

Furthermore, the steric pressure exerted by the ligand can affect the electronic properties of the metal center and the lability of other ligands in the coordination sphere. acs.org In some cases, significant steric hindrance can lead to the formation of complexes with unusual coordination numbers or geometries. Researchers in coordination chemistry systematically vary the substituents on the pyridine ring to fine-tune these steric and electronic effects. This allows for the rational design of catalysts for specific organic transformations, such as carbonylation or polymerization, and the development of coordination complexes with tailored photophysical properties for applications in sensing or light-emitting devices. acs.orgrsc.orgperfumerflavorist.com

| Property | Effect of Increasing Steric Hindrance | Rationale | Application in Coordination Chemistry |

|---|---|---|---|

| Coordination Number | Tends to decrease. | The bulky group physically prevents a larger number of ligands from accessing and binding to the metal center. | Stabilization of low-coordinate metal complexes. |

| Complex Stability | May decrease or increase depending on the system. | While steric clashes can destabilize a complex, the "chelate effect" with multidentate ligands or encapsulation of the metal can enhance stability. | Tuning catalyst lifetime and reactivity. |

| Catalytic Selectivity | Often increases. | The ligand's steric profile can create a shaped pocket that only allows substrates to approach the metal center in a specific orientation, favoring one reaction pathway. perfumerflavorist.com | Asymmetric catalysis, regioselective reactions. |

| Reaction Rate | May decrease. | The bulky ligand can hinder the approach of reactants to the metal's active site, slowing down the catalytic cycle. nih.gov | Controlling reaction kinetics. |

Applications in Flavors and Fragrances Research (Academic Perspective)

From an academic standpoint, the study of pyridine derivatives is crucial for understanding the chemical basis of taste and smell. Pyridines are a widely distributed class of volatile compounds found in numerous food systems and natural products. perfumerflavorist.comgoogle.com Research has identified various alkylpyridines as key contributors to the characteristic aromas of cooked meats, roasted coffee, vegetables, and nuts. perfumerflavorist.comgoogle.com These compounds are often formed during the thermal processing of food through the Maillard reaction.

The academic interest in compounds like this compound lies in their potential contribution to complex flavor and fragrance profiles. While specific sensory data for this exact molecule is not widely published, the study of related alkylpyridines provides a framework for its potential properties. For example, different alkylpyridines are known to possess green, nutty, roasted, or bell pepper-like notes. perfumerflavorist.com A patent for related alkylpyridines describes their utility in reconstituting orange essential oil aromas and in reproducing fish and seafood-type flavors, highlighting the diverse sensory characteristics of this chemical class.

Academic research in this field, often termed "flavoromics" or "volatilomics," focuses on identifying the specific volatile and semi-volatile compounds responsible for the aroma of a food or fragrance. By correlating the chemical structure of a molecule like this compound with its sensory perception, scientists can develop a deeper understanding of chemoreception. This knowledge is fundamental and can be applied to fields ranging from food science, to understand how cooking develops flavor, to chemical ecology, to understand how insects use volatile signals.

| Alkylpyridine Derivative | Natural Source / Food Item | General Odor/Flavor Contribution |

|---|---|---|

| Pyridine | Cooked beef, baked potatoes, coffee, tea. perfumerflavorist.com | General roasted, pungent notes. |

| 2-Methylpyridine (B31789) (α-Picoline) | Cooked beef, potato chips, coffee. perfumerflavorist.com | Roasted, nutty, green. |

| 2-Ethylpyridine | Cooked lamb, boiled beef. perfumerflavorist.com | Contributes to meaty and roasted profiles. perfumerflavorist.com |

| 2-Pentylpyridine | Cooked beef, fried bacon. | Fatty, tallow-like, roasty. |

| 5-Ethyl-2-methylpyridine | Coffee, tobacco, boiled beef. perfumerflavorist.com | Roasted, nutty, bready. perfumerflavorist.com |

| 3-Heptylpyridine | Not specified as natural; used in flavor reconstitution. | Mandarin orange character with a fresh connotation. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 2-(1-Ethyl-1-methylpropyl)pyridine and its derivatives is an area ripe for innovation. Traditional methods for creating 2-alkylpyridines often involve the alkylation of pyridine (B92270) with alkyl halides or the reaction of pyridine with alkenes using a catalyst. ontosight.ai However, these methods can sometimes be limited by factors such as regioselectivity, yield, and the use of harsh reagents. Future research is anticipated to focus on developing more efficient, selective, and environmentally benign synthetic routes.

Emerging trends in organic synthesis that could be applied to this compound include:

Catalyst-Mediated Synthesis: The use of novel catalysts, such as zeolites (e.g., H-Beta, H-ZSM-5), has shown promise in the synthesis of other pyridines and picolines through multi-component condensation reactions. nih.gov Exploring similar catalytic systems for the direct and selective synthesis of this compound could offer significant advantages in terms of efficiency and waste reduction.

Green Chemistry Protocols: The development of "green" synthetic methods, for instance, using plant extracts or recyclable catalysts like magnetite nanoparticles, is a growing area of interest. nih.gov Applying these principles to the synthesis of this compound could lead to more sustainable production processes.

Enantioselective Alkylation: For applications where chirality is important, the development of methods for the direct enantioselective α-alkylation of the pyridine ring would be highly valuable. nih.gov This could be achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries, a technique that has been successfully applied to other 2-alkylpyridines. nih.gov

An illustrative comparison of potential synthetic promoters for a related compound, 2-methyl-5-ethyl-pyridine (MEP), highlights how different catalysts can influence reaction outcomes. researchgate.net

| Promoter | Reactant Conversion (%) | MEP Selectivity (%) | By-product Formation (%) |

| Ammonium (B1175870) Acetate (B1210297) | 95 | 85 | 10 |

| Acetic Acid | 92 | 80 | 15 |

| No Promoter | 60 | 50 | 40 |

This table is illustrative and based on findings for a related compound, 2-methyl-5-ethyl-pyridine, to demonstrate the potential impact of different promoters on synthesis.

Deeper Mechanistic Understanding of Biological Interactions

Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.net The biological potential of this compound remains largely unexplored. Future research should aim to elucidate the mechanisms through which this compound may interact with biological systems.

Key research avenues include:

Target Identification and Validation: Initial screening against a panel of biological targets (e.g., enzymes, receptors) could identify potential areas of activity. For instance, some pyridine derivatives have been investigated for their effects on the M2 muscarinic receptor, with theoretical docking models used to predict interactions. researchgate.net Similar approaches could be applied to this compound.

Elucidation of Interaction Modes: Once a biological target is identified, detailed mechanistic studies would be necessary to understand the nature of the interaction. This could involve techniques such as X-ray crystallography of the compound bound to its target protein or advanced spectroscopic methods. For example, docking studies of other pyridine derivatives with the dihydrofolate reductase enzyme have revealed key hydrogen and hydrophobic interactions responsible for their biological activity. nih.govbohrium.com

Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems is crucial for any potential therapeutic application. Investigating its metabolic fate could reveal active metabolites or potential toxicological pathways.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For a compound like this compound, where experimental data is scarce, in silico methods can provide valuable initial insights.

Future computational research could focus on:

Molecular Docking Simulations: These simulations can predict the binding affinity and orientation of this compound within the active site of various biological targets. This can help in prioritizing experimental screening efforts. For other pyridine derivatives, docking has been successfully used to model interactions with targets like the M2 muscarinic receptor and DNA gyrase. researchgate.netnih.gov

Quantum-Chemical Calculations: These calculations can determine a range of molecular properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and dipole moment. These properties are crucial for understanding the compound's reactivity and potential for intermolecular interactions.

Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity in a series of related compounds, pharmacophore models can be developed. These models can then be used to virtually screen for other compounds with similar activity or to guide the design of new, more potent analogs.

Development of Structure-Activity Relationship Models for Targeted Applications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. By systematically modifying the structure of a lead compound and evaluating the impact on its activity, researchers can develop a deeper understanding of the features that govern its function. For this compound, establishing SAR models would be a critical step towards its development for any specific application.

Key aspects of future SAR studies would include:

Analog Synthesis: A library of analogs of this compound would need to be synthesized. Modifications could include altering the alkyl substituent on the pyridine ring, introducing functional groups at different positions on the ring, or modifying the pyridine nitrogen.

Biological/Property-Based Screening: The synthesized analogs would then be screened for a specific activity, such as antimicrobial efficacy, enzyme inhibition, or receptor binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the structural properties of compounds with their biological activity. The development of robust QSAR models for a series of this compound analogs could enable the prediction of the activity of yet-to-be-synthesized compounds, thereby streamlining the discovery process. For other classes of compounds, QSAR models have been successfully developed to predict antigyrase activity. nih.gov

An illustrative SAR table for a hypothetical series of 2-alkylpyridine derivatives is presented below to demonstrate the type of data that would be generated.

| Compound | R-Group at C2 | Biological Activity (IC50, µM) |

| This compound | -C(CH2CH3)(CH3)CH2CH3 | (To be determined) |

| Analog 1 | -CH(CH3)2 | (Hypothetical Value) |

| Analog 2 | -C(CH3)3 | (Hypothetical Value) |

| Analog 3 | -CH2CH2CH2CH3 | (Hypothetical Value) |

This table is for illustrative purposes to show how structure-activity relationships might be explored for derivatives of this compound.

Q & A

Q. What synthetic routes are effective for synthesizing 2-(1-Ethyl-1-methylpropyl)pyridine, and how can purity be optimized during purification?

Methodological Answer: The synthesis of branched pyridine derivatives like this compound typically involves alkylation or cross-coupling reactions. Key considerations include:

- Inert Conditions : Use anhydrous solvents (e.g., THF or DMF) and nitrogen/argon atmospheres to prevent side reactions with moisture or oxygen .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. For volatile byproducts, fractional distillation under reduced pressure may improve purity .

- Purity Validation : Monitor via GC-MS or HPLC, referencing retention times against standards.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is critical:

Q. What are the key stability and reactivity considerations for handling this compound in experimental workflows?

Methodological Answer:

- Stability : Stable under inert storage (room temperature, argon), but degrades upon prolonged exposure to light or humidity .

- Incompatibilities : Avoid strong acids/bases (risk of ring alkylation or decomposition) and oxidizing agents (potential exothermic reactions) .

- Safety : While toxicity data are limited, assume acute toxicity and use fume hoods, nitrile gloves, and sealed waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry or catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., HOMO/LUMO energies) and predict ligand behavior in metal complexes .

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess steric effects from the branched alkyl chain .

- EPR/Magnetic Studies : For metal complexes, correlate computed spin states with experimental magnetic susceptibility data .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

Methodological Answer:

- Case Example : If FT-IR suggests a planar pyridine ring but X-ray shows distortion, re-examine sample purity and consider dynamic effects (e.g., temperature-dependent NMR to detect conformational flexibility) .

- Error Analysis : Quantify crystallographic R-factors and cross-validate with vibrational spectroscopy. For ambiguous peaks, use isotopic labeling or deuteration .

Q. How can researchers design biological activity screening protocols for this compound given limited toxicity data?

Methodological Answer:

- Tiered Testing :

- In Silico Screening : Use tools like SwissADME to predict ADMET properties and prioritize low-risk targets .

- In Vitro Assays : Start with bacterial reverse mutation (Ames test) and mammalian cell cytotoxicity (e.g., MTT assay) at low concentrations (≤10 µM) .

- Ecotoxicity : Perform algal growth inhibition tests (OECD 201) due to potential environmental persistence .

- Dose Escalation : Incrementally increase concentrations while monitoring apoptosis markers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.